molecular formula C20H22N4O2 B13777544 Acetophenone, 4'-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2',3',5',6'-tetramethyl- CAS No. 97805-07-7

Acetophenone, 4'-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2',3',5',6'-tetramethyl-

Cat. No.: B13777544
CAS No.: 97805-07-7
M. Wt: 350.4 g/mol
InChI Key: DXXGVUQJLGGWMJ-UHFFFAOYSA-N
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Description

Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- is a complex organic compound characterized by the presence of multiple imidazole groups and methyl substitutions on the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- typically involves multi-step organic reactions. One common method includes the alkylation of acetophenone derivatives with imidazole-containing reagents under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The imidazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s imidazole groups make it a potential ligand for metal ions, which can be useful in studying metalloproteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- involves its interaction with molecular targets through its imidazole groups. These groups can coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to form stable complexes with metal ions, which can alter the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4’-(1-Imidazolyl)acetophenone
  • 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone

Uniqueness

Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- is unique due to the presence of multiple imidazole groups and extensive methyl substitution. This structural complexity enhances its potential for diverse applications and distinguishes it from simpler acetophenone derivatives.

Properties

CAS No.

97805-07-7

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

1-imidazol-1-yl-2-[4-(2-imidazol-1-ylacetyl)-2,3,5,6-tetramethylphenyl]ethanone

InChI

InChI=1S/C20H22N4O2/c1-13-15(3)20(18(25)10-23-7-5-21-11-23)16(4)14(2)17(13)9-19(26)24-8-6-22-12-24/h5-8,11-12H,9-10H2,1-4H3

InChI Key

DXXGVUQJLGGWMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CC(=O)N2C=CN=C2)C)C)C(=O)CN3C=CN=C3)C

Origin of Product

United States

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